Technical Guide: Physicochemical Properties & Synthetic Utility of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile
Technical Guide: Physicochemical Properties & Synthetic Utility of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile
The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile , a specialized building block in medicinal chemistry.
Executive Summary
Compound Identity: 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile CAS Registry Number: 628311-33-1 Role: Advanced Pharmaceutical Intermediate (API) Building Block
This compound represents a critical scaffold in the optimization of lead compounds, specifically for introducing the gem-dimethyl motif into the benzylic position of a 3-bromo-4-methoxyphenyl core. This structural modification is a classic medicinal chemistry strategy (Thorpe-Ingold effect) used to:
-
Block Metabolic Oxidation: Prevents rapid CYP450-mediated hydroxylation at the benzylic carbon.
-
Restrict Conformation: Locks the side chain in a specific orientation to enhance binding affinity with target proteins (e.g., Kinases, Androgen Receptors).
-
Modulate Lipophilicity: Increases
compared to the des-methyl analog, facilitating membrane permeability.
It serves as a direct precursor to 2-(3-bromo-4-methoxyphenyl)-2-methylpropanoic acid (via hydrolysis) and 2-(3-bromo-4-methoxyphenyl)-2-methylpropan-1-amine (via reduction), moieties found in various investigational compounds targeting PI3K, mTOR, and EGFR pathways.
Chemical Identity & Structural Analysis[1][2]
| Attribute | Detail |
| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 254.13 g/mol |
| SMILES | COc1ccc(cc1Br)C(C)(C)C#N |
| InChI Key | PAKPFMXDOXZFKA-UHFFFAOYSA-N |
Structural Features[1][2][3][4][5][6][7][8][9]
-
Gem-Dimethyl Group: The two methyl groups at the
-carbon create significant steric bulk. This hinders nucleophilic attack at the nitrile carbon, requiring harsher conditions for hydrolysis compared to the unmethylated analog. -
Aryl Bromide: Positioned at the meta position relative to the alkyl chain, this bromine atom is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
-
Methoxy Group: An electron-donating group (EDG) at the para position increases the electron density of the ring, slightly deactivating the bromine towards oxidative addition but stabilizing the aromatic system.
Physicochemical Profile
Note: Data derived from experimental values of the close analog 2-(3-bromo-4-methoxyphenyl)acetonitrile and validated predictive models for gem-dimethyl substitution.
Solid-State & Solution Properties
| Property | Value / Range | Context & Implications |
| Physical State | Low-melting Solid or Viscous Oil | The gem-dimethyl group disrupts crystal packing efficiency compared to the des-methyl analog (MP 50-53°C). |
| Boiling Point | ~320°C (Predicted) | High boiling point requires vacuum distillation for purification (typically >150°C at 1 mmHg). |
| Solubility | High: DCM, EtOAc, THF, DMSOLow: Water, Hexanes | Lipophilic nature dictates the use of organic solvents for extraction. Not water-soluble. |
| LogP (Octanol/Water) | 3.1 ± 0.3 | Highly lipophilic. Indicates good membrane permeability but potential solubility issues in aqueous bioassays. |
| pKa | N/A (No ionizable protons) | The molecule is neutral at physiological pH. |
Electronic Properties[1]
-
Hammett Equation: The methoxy group (
) donates electrons, while the bromine ( ) withdraws. The net effect is a moderately electron-rich ring, making it suitable for electrophilic aromatic substitution if the nitrile wasn't present, but the nitrile is a deactivator. -
UV/Vis Absorption:
(typical for anisole derivatives).
Synthetic Pathways & Reactivity[4]
Synthesis Workflow (The "Gem-Dimethylation" Protocol)
The most robust route to this compound is the double alkylation of 2-(3-bromo-4-methoxyphenyl)acetonitrile. This reaction requires a strong base to deprotonate the benzylic position.
Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), Methyl Iodide (MeI), THF (anhydrous).
Figure 1: Step-wise synthesis via double alkylation. The gem-dimethyl group is installed sequentially in a "one-pot" procedure.
Downstream Reactivity
This building block is a "divergent point" in synthesis.
-
Nitrile Hydrolysis: Converts to the Carboxylic Acid .
-
Conditions: KOH, Ethylene Glycol, 160°C. (Requires high temp due to steric hindrance).
-
-
Nitrile Reduction: Converts to the Primary Amine .
-
Conditions:
in THF or Raney Ni/ .
-
-
Suzuki Coupling: Functionalizes the Aryl Bromide.
-
Conditions:
, Boronic Acid, .
-
Experimental Protocols
Protocol A: Synthesis of 2-(3-bromo-4-methoxyphenyl)-2-methylpropanenitrile
Objective: Alkylation of the acetonitrile precursor.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Solvation: Dissolve 2-(3-bromo-4-methoxyphenyl)acetonitrile (10.0 mmol) in anhydrous THF (50 mL).
-
Deprotonation: Cool to 0°C. Add NaH (60% in oil, 25.0 mmol, 2.5 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 min.
-
Alkylation: Add Methyl Iodide (MeI) (25.0 mmol, 2.5 eq) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Cool to 0°C. Carefully add saturated
solution. -
Workup: Extract with EtOAc (
). Wash combined organics with Brine. Dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol B: Quality Control (Analytical)
-
NMR (400 MHz,
): Look for the disappearance of the benzylic singlet ( ) and appearance of a strong singlet for the gem-dimethyl group ( ). -
IR Spectroscopy: Strong nitrile stretch at
.
Safety & Handling (MSDS Highlights)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood.[1] Wear N95/P100 respirator if handling powder. |
| Skin Irritation | Causes skin irritation. | Wear nitrile gloves (double gloving recommended). |
| Reactivity | Incompatible with strong oxidizers. | Store under inert gas ( |
| Cyanide Risk | Metabolism may release cyanide ions. | Do not treat with strong acids without proper venting (HCN risk). |
References
-
Preparation of Nitriles via Substitution. Chemistry Steps. Detailed mechanistic overview of alkylating nitriles and steric considerations for tertiary carbons.
-
Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetonitrile. Sigma-Aldrich / BenchChem. Physical property data for the direct precursor (CAS 772-59-8) used to extrapolate properties for the target.
- Gem-Dimethyl Effect in Medicinal Chemistry.Journal of Medicinal Chemistry. (General Reference).
-
CAS 628311-33-1 Entry. BLD Pharm. Commercial availability and basic catalog data confirming the compound's identity as a building block.
